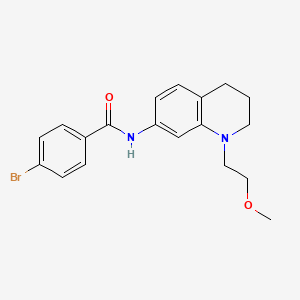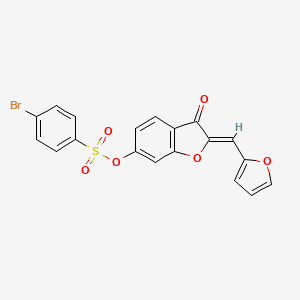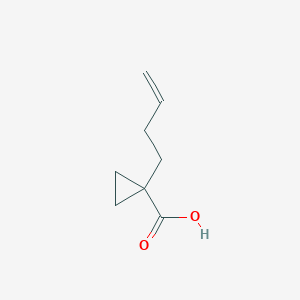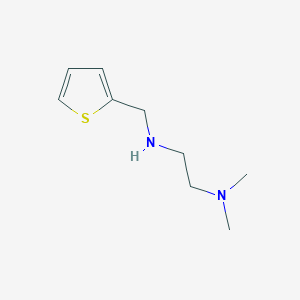
4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMTB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood. However, it has been proposed that it may act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to induce apoptosis (programmed cell death) in breast cancer cells. Additionally, it has been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. One direction is to further investigate its mechanism of action to better understand its potential as a therapeutic agent. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of 4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves the reaction of 4-bromo-2-nitrobenzoic acid with 1,2,3,4-tetrahydroquinoline-7-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with sodium methoxide to obtain the final product.
Aplicaciones Científicas De Investigación
4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its antiproliferative activity against cancer cells, specifically breast cancer cells. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
4-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-12-11-22-10-2-3-14-6-9-17(13-18(14)22)21-19(23)15-4-7-16(20)8-5-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJTVOMKIQHCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2854913.png)

![N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2854915.png)
![6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2854916.png)
![N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2854918.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B2854921.png)
![1-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2854922.png)
![(4-Formyl-2-methoxyphenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2854923.png)


![methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate](/img/structure/B2854931.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2854933.png)
![6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine](/img/structure/B2854935.png)
